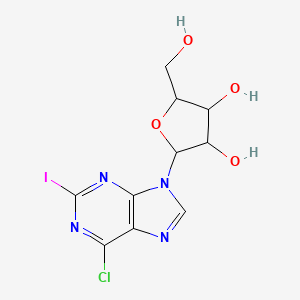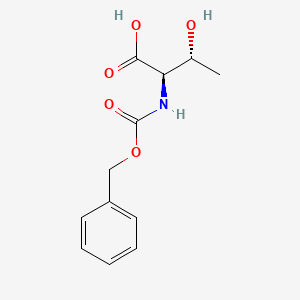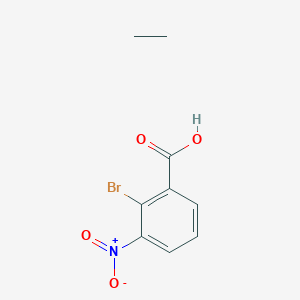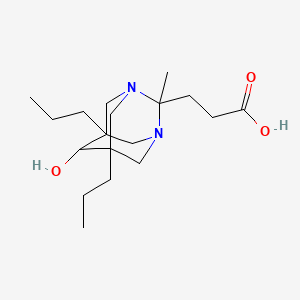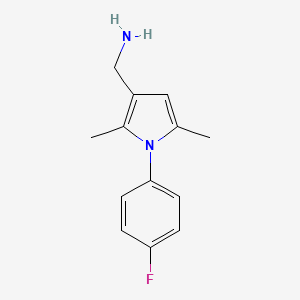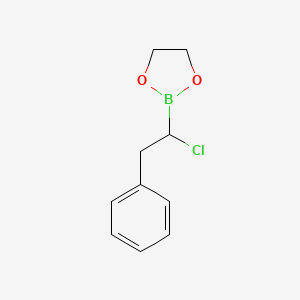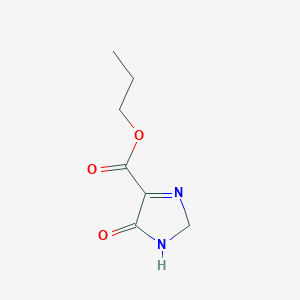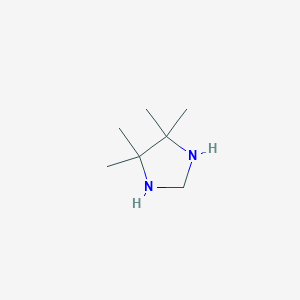
4,4,5,5-Tetramethylimidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethylimidazolidine is a heterocyclic organic compound characterized by its imidazolidine ring structure with four methyl groups attached to the 4 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-tetramethylimidazolidine typically involves the reaction of appropriate amines with formaldehyde and acetone under controlled conditions. One common method includes the condensation of 2,2,4,4-tetramethyl-1,3-diazacyclopentane with formaldehyde in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the imidazolidine ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4,5,5-Tetramethylimidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinones.
Reduction: Reduction reactions can lead to the formation of imidazolidines with different substitution patterns.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include imidazolidinones, substituted imidazolidines, and various imidazolidine derivatives with functional groups tailored for specific applications.
Applications De Recherche Scientifique
4,4,5,5-Tetramethylimidazolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is utilized in the production of polymers, resins, and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4,4,5,5-tetramethylimidazolidine involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic processes or exhibit biological activity. The pathways involved in its mechanism of action include electron transfer and hydrogen bonding interactions.
Comparaison Avec Des Composés Similaires
2,2,5,5-Tetramethylimidazolidine-4-thione: This compound shares a similar core structure but has a thione group, which imparts different chemical properties.
4,4,5,5-Tetramethylimidazoline: Another related compound with a similar ring structure but different substitution pattern.
Uniqueness: 4,4,5,5-Tetramethylimidazolidine is unique due to its specific substitution pattern, which influences its reactivity and potential applications. Its stability and ease of synthesis make it a valuable compound for various research and industrial purposes.
Propriétés
Formule moléculaire |
C7H16N2 |
|---|---|
Poids moléculaire |
128.22 g/mol |
Nom IUPAC |
4,4,5,5-tetramethylimidazolidine |
InChI |
InChI=1S/C7H16N2/c1-6(2)7(3,4)9-5-8-6/h8-9H,5H2,1-4H3 |
Clé InChI |
NUUWJUOOAWCJAA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(NCN1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-7-[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B12822756.png)
![(2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl) sulfate;tetrabutylazanium](/img/structure/B12822757.png)

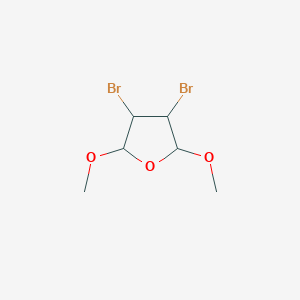
![2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B12822776.png)

